1-Boc-3-(4-bromo-2-fluorophenyl)pyrrolidine
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Overview
Description
1-Boc-3-(4-bromo-2-fluorophenyl)pyrrolidine is a chemical compound that belongs to the class of pyrrolidines. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a bromine atom, and a fluorine atom attached to a phenyl ring. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
The synthesis of 1-Boc-3-(4-bromo-2-fluorophenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2-fluoroaniline and pyrrolidine.
Formation of Intermediate: The 4-bromo-2-fluoroaniline is first reacted with a suitable reagent to introduce the Boc protecting group, forming 1-Boc-4-bromo-2-fluoroaniline.
Cyclization: The intermediate is then subjected to cyclization with pyrrolidine under appropriate conditions to form the desired product, this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
1-Boc-3-(4-bromo-2-fluorophenyl)pyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions. Common reagents include organometallic reagents and halogen exchange reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the functional groups present and the reagents used.
Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Boc-3-(4-bromo-2-fluorophenyl)pyrrolidine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving pyrrolidine derivatives.
Mechanism of Action
The mechanism of action of 1-Boc-3-(4-bromo-2-fluorophenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The presence of the Boc protecting group and the halogen atoms influences its reactivity and binding affinity. The compound may act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural features and the biological context.
Comparison with Similar Compounds
1-Boc-3-(4-bromo-2-fluorophenyl)pyrrolidine can be compared with other similar compounds, such as:
1-Boc-2-(4-bromo-2-fluorophenyl)pyrrolidine: This compound has a similar structure but differs in the position of the substituents on the pyrrolidine ring.
1-Boc-3-(4-chloro-2-fluorophenyl)pyrrolidine: This compound has a chlorine atom instead of a bromine atom, which affects its reactivity and properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromine and fluorine atoms, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H19BrFNO2 |
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Molecular Weight |
344.22 g/mol |
IUPAC Name |
tert-butyl 3-(4-bromo-2-fluorophenyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H19BrFNO2/c1-15(2,3)20-14(19)18-7-6-10(9-18)12-5-4-11(16)8-13(12)17/h4-5,8,10H,6-7,9H2,1-3H3 |
InChI Key |
VANLVLLFHOHRGW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=C(C=C(C=C2)Br)F |
Origin of Product |
United States |
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